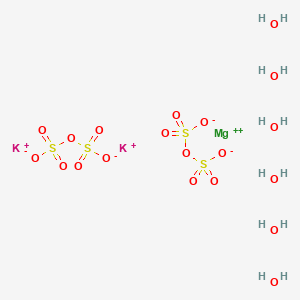
BAKUCHIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bakuchiol is a natural compound extracted from the seeds of the plant Psoralea corylifolia, commonly known as babchi . It is gaining popularity in the skincare world due to its natural antioxidant, anti-inflammatory, and anti-aging properties . It is found in the leaves and seeds of the Psoralea corylifolia plant . It has been used to treat skin conditions such as eczema, psoriasis, and alopecia .
Synthesis Analysis
This compound is an emblematic meroterpene class of natural product extracted from Psoralea corylifolia . The construction of its carbon tetra alkylated stereocenter is the key step in the total synthesis . This goal has been achieved through several strategies . Organic chemists are now involved in the development of new synthetic routes for the production of this compound and their analogues .Molecular Structure Analysis
This compound has a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments . From a proposed antioxidant mechanism of this compound, it was found that the terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage is giving it an enhanced antioxidant activity .Chemical Reactions Analysis
This compound represents an ideal bioactive scaffold for the synthesis of potent analogs and their structure–activity relationships (SAR) studies . The aromatic ring of this compound is derived from a phenylpropane pathway and monoterpene side chain is derived from mevalonate pathway (MVA) .Physical and Chemical Properties Analysis
This compound is a neat oil . Its molecular weight is 256.38 g/mol . The melting point and boiling point are undetermined .Mecanismo De Acción
Direcciones Futuras
Bakuchiol is generating a lot of interest in the skincare world because of its retinol-like functionality . It is found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule . This evidence suggests that this compound has potential for further development, application, and research .
Propiedades
Número CAS |
17015-60-0 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
Clave InChI |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
SMILES isomérico |
CC(=CCCC(C=C)/C=C/C1=CC=C(C=C1)O)C |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
SMILES canónico |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


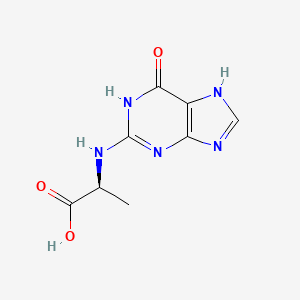

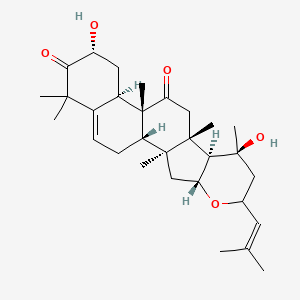
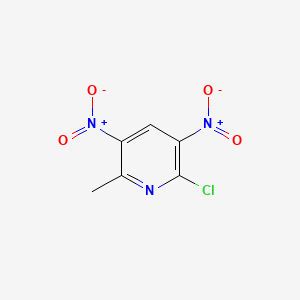
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)

![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
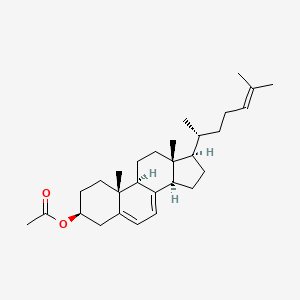
![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
